molecular formula C10H15BFNO4S B1531347 (5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid CAS No. 1704121-79-8

(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1531347
CAS RN: 1704121-79-8
M. Wt: 275.11 g/mol
InChI Key: RBYWNDSBBYYNDT-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic reagents with boron compounds . The specifics of the synthesis can vary depending on the desired boronic acid and the starting materials.


Molecular Structure Analysis

The molecular structure of a boronic acid typically consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is capable of forming stable covalent bonds with other atoms, making boronic acids useful in a variety of chemical reactions .


Chemical Reactions Analysis

Boronic acids are known for their role in various chemical reactions. They are often used in cross-coupling reactions, which are widely used in organic synthesis. They can also act as Lewis acids, accepting a pair of electrons from a Lewis base .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely depending on their structure. Generally, they are solid at room temperature and are stable under normal conditions. They can exhibit unique reactivity due to the presence of the boron atom .

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid: is a valuable precursor in the synthesis of borinic acid derivatives. These derivatives are less studied than boronic acids but exhibit enhanced Lewis acidity due to their two C–B bonds and one B–O bond . They are used in:

Development of Fluorescent Probes

The compound can be integrated into the synthesis of PBA-BODIPY dyes . These dyes combine the receptor-like ability of the phenyl boronic acid moiety with the versatility of BODIPY derivatives, resulting in:

C–H Functionalization

The compound serves as a substrate for meta-selective C–H functionalization . This process is directed by MIDA boronates, which are stable boronic acid derivatives used as protecting groups and in iterative cross-couplings, leading to:

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of covalent bonds with other atoms. For example, in a Suzuki coupling, a boronic acid can react with an organohalide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can pose health hazards if ingested or if they come into contact with the skin or eyes. Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The use of boronic acids in chemical synthesis is a topic of ongoing research. Scientists are continually developing new methods to synthesize boronic acids and exploring their use in new reactions .

properties

IUPAC Name

[5-(diethylsulfamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7,14-15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYWNDSBBYYNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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